molecular formula C16H8N2O3 B125135 1-Nitro-3-nitrosopyrene CAS No. 144886-19-1

1-Nitro-3-nitrosopyrene

Cat. No. B125135
M. Wt: 276.25 g/mol
InChI Key: ORRRIEPKBDVTQB-UHFFFAOYSA-N
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Description

1-Nitro-3-nitrosopyrene (NNP) is a polycyclic aromatic hydrocarbon (PAH) that is formed during the combustion of organic matter. It is a potent mutagen and carcinogen, and exposure to NNP has been linked to an increased risk of lung cancer, bladder cancer, and other types of cancer.

Mechanism Of Action

1-Nitro-3-nitrosopyrene exerts its carcinogenic effects by forming DNA adducts, which are covalent bonds between 1-Nitro-3-nitrosopyrene and DNA. These adducts can cause mutations and chromosomal abnormalities, leading to the development of cancer. 1-Nitro-3-nitrosopyrene also induces oxidative stress and inflammation, which can contribute to the carcinogenic process.

Biochemical And Physiological Effects

Exposure to 1-Nitro-3-nitrosopyrene has been shown to cause DNA damage, oxidative stress, and inflammation in various cell types and animal models. 1-Nitro-3-nitrosopyrene has also been found to disrupt cellular signaling pathways and to alter gene expression patterns. These effects can lead to cell death, cell proliferation, and the development of cancer.

Advantages And Limitations For Lab Experiments

1-Nitro-3-nitrosopyrene is a useful tool for studying the mechanisms of PAH-induced carcinogenesis and evaluating the carcinogenic potential of other PAHs. However, there are some limitations to its use in lab experiments. 1-Nitro-3-nitrosopyrene is highly toxic and requires specialized equipment and handling procedures. Its synthesis is also complex and time-consuming, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on 1-Nitro-3-nitrosopyrene. One area of interest is the development of new methods for the synthesis of 1-Nitro-3-nitrosopyrene and other PAHs. Another area of focus is the identification of biomarkers for 1-Nitro-3-nitrosopyrene exposure and the development of new diagnostic tools for cancer screening. Additionally, there is a need for further studies on the mechanisms of 1-Nitro-3-nitrosopyrene-induced carcinogenesis and the development of new therapeutic strategies for cancer treatment.
Conclusion:
In conclusion, 1-Nitro-3-nitrosopyrene is a potent mutagen and carcinogen that is formed during the combustion of organic matter. Its synthesis is complex, and it requires specialized handling procedures. 1-Nitro-3-nitrosopyrene has been extensively studied in the field of environmental toxicology and carcinogenesis, and it is used as a model compound to study the mechanisms of PAH-induced carcinogenesis. Further research is needed to develop new methods for the synthesis of 1-Nitro-3-nitrosopyrene, identify biomarkers for 1-Nitro-3-nitrosopyrene exposure, and develop new therapeutic strategies for cancer treatment.

Synthesis Methods

1-Nitro-3-nitrosopyrene can be synthesized by the reaction of 1-nitropyrene with nitrous acid in the presence of a catalyst. The reaction proceeds through the formation of a nitroso intermediate, which then reacts with the pyrene ring to form 1-Nitro-3-nitrosopyrene. The synthesis of 1-Nitro-3-nitrosopyrene is a complex process that requires careful control of the reaction conditions and the use of specialized equipment.

Scientific Research Applications

1-Nitro-3-nitrosopyrene has been extensively studied in the field of environmental toxicology and carcinogenesis. It is used as a model compound to study the mechanisms of PAH-induced carcinogenesis and to evaluate the carcinogenic potential of other PAHs. 1-Nitro-3-nitrosopyrene has also been used to investigate the role of DNA adducts in the initiation and progression of cancer.

properties

CAS RN

144886-19-1

Product Name

1-Nitro-3-nitrosopyrene

Molecular Formula

C16H8N2O3

Molecular Weight

276.25 g/mol

IUPAC Name

1-nitro-3-nitrosopyrene

InChI

InChI=1S/C16H8N2O3/c19-17-13-8-14(18(20)21)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8H

InChI Key

ORRRIEPKBDVTQB-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)N=O)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)N=O)[N+](=O)[O-]

Other CAS RN

144886-19-1

synonyms

1-nitro-3-nitrosopyrene

Origin of Product

United States

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